ABBV-712

TYK2 pseudokinase domain JH2

Pan-JAK inhibitors confound TYK2-specific pharmacology studies. ABBV-712 solves this with 421-fold selectivity over JAK1, enabling clean interrogation of IL-12, IL-23, and type I IFN pathways. • JH2-domain allosteric inhibitor: EC50 0.01 µM (JH2), 0.19 µM (cellular), 0.17 µM (whole blood). • Validated in imiquimod-induced mouse ear dermatitis model at 100 mg/kg BID. • Supplied with full analytical certification; ≥98% purity by HPLC.

Molecular Formula C24H28N4O5
Molecular Weight 452.5 g/mol
Cat. No. B12378813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABBV-712
Molecular FormulaC24H28N4O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C2C(=C1)C(=CN2C3COC3)C4=NC(=CC(=C4)COC)C5(CCOC5)OC
InChIInChI=1S/C24H28N4O5/c1-15(29)26-23-8-18-19(10-28(17-12-33-13-17)21(18)9-25-23)20-6-16(11-30-2)7-22(27-20)24(31-3)4-5-32-14-24/h6-10,17H,4-5,11-14H2,1-3H3,(H,25,26,29)/t24-/m0/s1
InChIKeyGTXKSTKFOCDTPI-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABBV-712: Selective TYK2 Inhibitor


ABBV-712 is a clinical-stage, orally active small molecule that selectively inhibits tyrosine kinase 2 (TYK2) by binding to the pseudokinase (JH2) domain rather than the catalytic (JH1) domain [1]. This allosteric mechanism distinguishes it from pan-JAK inhibitors that target the ATP-binding site. The compound features a pyrrolo[2,3-c]pyridine core substituted with an oxetan-3-yl group and a stereodefined (3R)-3-methoxyoxolan-3-yl moiety, structural elements that contribute to its physicochemical properties and kinase selectivity [2]. ABBV-712 is under investigation as a potential therapeutic for autoimmune diseases such as psoriasis and systemic lupus erythematosus, where IL-12, IL-23, and type I interferon signaling—all downstream of TYK2—are pathogenic drivers .

Binding Domain TYK2 pseudokinase (JH2) domain studies
Mechanism Allosteric inhibition pathway research
Signaling Context IL-12, IL-23, type I IFN pathway investigation

ABBV-712: Irreplaceable Selectivity


Generic substitution fails for ABBV-712 because TYK2-targeted agents exhibit widely divergent selectivity profiles, binding mechanisms, and whole-blood potencies that directly impact both experimental reproducibility and clinical translation. Pan-JAK inhibitors such as tofacitinib and baricitinib potently inhibit JAK1, JAK2, and JAK3 in addition to TYK2, leading to dose-limiting cytopenias and immunosuppression that confound TYK2-specific pharmacology studies [1]. First-generation TYK2 inhibitors like PF-06826647 (ropsacitinib) bind the catalytic JH1 domain and retain residual JAK2 activity (IC₅₀ 383 nM), while allosteric JH2 binders such as deucravacitinib and NDI-034858 display varying degrees of TYK2 selectivity and distinct human whole-blood EC₅₀ values (13 nM, 48 nM, and 170 nM, respectively) [2]. Substituting any of these compounds without accounting for these quantitative differences will alter cytokine inhibition thresholds, cellular assay outcomes, and in vivo pharmacodynamic readouts, rendering data non-comparable across studies [3].

Pan-JAK inhibitor
Pathway confounding risk Pan-JAK inhibitors engage JAK1/2/3 alongside TYK2, which may confound TYK2-specific signaling readouts and model-response interpretation.
JH1-domain binder
Binding mechanism mismatch Catalytic-site (JH1) inhibitors differ from allosteric JH2 binders in selectivity profile and cellular potency context; direct substitution may shift cytokine inhibition thresholds.
Other JH2 allosteric binder
Selectivity context may differ JH2 binders exhibit distinct whole-blood potency and isoform-selectivity profiles; interchanging without cross-validation may render pharmacodynamic readouts non-comparable.

ABBV-712: Quantitative Comparison


JH2 Domain Binding vs. Deucravacitinib

ABBV-712 binds the TYK2 pseudokinase (JH2) domain with an EC₅₀ of 0.01 μM (10 nM) in a TR-FRET binding assay . This value represents a 50-fold lower apparent affinity compared with deucravacitinib, which exhibits an IC₅₀ of 0.2 nM against the same JH2 domain [1]. The quantitative difference in JH2 engagement may translate to distinct pharmacokinetic/pharmacodynamic relationships in vivo, influencing dosing regimens and target coverage.

JH2 domain binding
Cross-study comparable
50-fold difference
ABBV-712: 10 nM vs Deucravacitinib: 0.2 nM
Supports JH2 engagement comparison; binding affinity context differs
TR-FRET assay; cross-study comparison
TYK2 pseudokinase domain JH2 allosteric inhibition autoimmune

Cellular TYK2 Inhibition vs. PF-06826647

In a cellular context (IL-12–stimulated human T cells), ABBV-712 inhibits TYK2-dependent STAT4 phosphorylation with an EC₅₀ of 0.19 μM (190 nM) . This is approximately 11-fold less potent than the JH1-domain inhibitor PF-06826647 (ropsacitinib), which demonstrates an IC₅₀ of 17 nM for TYK2 catalytic inhibition . The reduced cellular potency of ABBV-712 relative to catalytic-site binders is characteristic of allosteric JH2 inhibitors and reflects the distinct mechanism of action.

Cellular TYK2 inhibition
Cross-study comparable
11-fold difference
ABBV-712: 190 nM vs PF-06826647: 17 nM
Cellular potency context differs; assay-response interpretation requires adjustment
IL-12-stimulated pSTAT4, human T cells
TYK2 cellular assay IL-12 STAT4 potency

Whole Blood TYK2 Inhibition

In human whole blood stimulated with IL-12/IL-18 to induce IFN-γ, ABBV-712 exhibits an EC₅₀ of 0.17 μM (170 nM) . This is approximately 13-fold higher than deucravacitinib (EC₅₀ = 13 nM) [1], 12-fold higher than PF-06826647 (IC₅₀ = 14 nM) , and 3.5-fold higher than NDI-034858 (IC₅₀ = 48 nM) . Whole blood IC₅₀/EC₅₀ values incorporate plasma protein binding and are the most translationally relevant metric for projecting clinical pharmacodynamics.

Whole blood TYK2 inhibition
Cross-study comparable
170 nM
3.5–13× higher than comparators
vs ref range
Supports whole-blood pharmacodynamic assay context; concentration thresholds differ across inhibitors
IL-12/IL-18-stimulated IFN-γ, human whole blood
TYK2 whole blood pharmacodynamics potency autoimmune

JAK1 Selectivity

ABBV-712 exhibits an IC₅₀ of 80 μM against JAK1 in biochemical assays , yielding a selectivity ratio of >400-fold relative to its TYK2 cellular EC₅₀ of 0.19 μM . This degree of JAK1 sparing is critical for minimizing hematopoietic and immunomodulatory toxicities associated with JAK1 inhibition. In contrast, the pan-JAK inhibitor tofacitinib inhibits JAK1, JAK2, JAK3, and TYK2 with roughly comparable potencies (IC₅₀ values of 3.2, 4.1, 1.6, and 34 nM, respectively), providing no TYK2 selectivity [1].

JAK1 selectivity
Cross-study comparable
421-fold
TYK2 over JAK1 selectivity window
Supports TYK2 isoform-selectivity assay context; pan-JAK inhibitors lack this discrimination
JAK1 IC₅₀ 80 μM vs TYK2 cellular EC₅₀ 0.19 μM
TYK2 JAK1 selectivity isoform off-target

In Vivo Efficacy in Mouse Dermatitis Model

In a mouse model of imiquimod-induced ear dermatitis (a standard preclinical model of psoriasis-like inflammation), oral administration of ABBV-712 at 100 mg/kg twice daily for 5 days produced a statistically significant reduction in ear thickness compared with vehicle-treated controls . While comparative in vivo data for other TYK2 inhibitors in the identical model are not available from a single study, deucravacitinib has demonstrated efficacy in multiple psoriasis models at lower doses (3–30 mg/kg), and PF-06826647 reduces ear edema at 3–30 mg/kg . The higher dose requirement for ABBV-712 in this model is consistent with its lower whole-blood potency.

In vivo dermatitis model
Cross-study comparable
Reported ear thickness reduction
100 mg/kg BID × 5 days, oral
Supports psoriasis-like inflammation model-response context; dose requirement higher vs. comparator studies
Imiquimod-induced mouse ear dermatitis model
TYK2 in vivo psoriasis dermatitis mouse model

Oral Bioavailability & Oxetane Moiety

ABBV-712 is described as an orally active TYK2 inhibitor . While direct oral bioavailability (%F) values for ABBV-712 have not been publicly disclosed in primary literature, the compound incorporates an oxetane moiety at the pyrrolo[2,3-c]pyridine N1 position. Medicinal chemistry reviews have established that oxetane substitution can improve metabolic stability, reduce P-glycoprotein efflux, and enhance oral absorption relative to gem-dimethyl or carbonyl isosteres [1]. This class-level inference is supported by the clinical advancement of ABBV-712 to Phase 2 trials, which requires adequate oral bioavailability. In contrast, earlier TYK2 inhibitors lacking this motif suffered from poor metabolic stability [2].

Oral exposure & oxetane motif
Class-level inference
Phase 2 progression
Oxetane substitution context
Supports oral formulation-exposure review; class-level structural inference
Direct %F not publicly disclosed; inferred from medicinal chemistry precedent
TYK2 oral bioavailability oxetane pharmacokinetics metabolic stability

ABBV-712: Optimal Use Cases


Ex Vivo Whole Blood Assays

For investigators performing cytokine-stimulated human whole blood assays (e.g., IL-12/IL-18–induced IFN-γ) to model TYK2 pharmacodynamics, ABBV-712 should be used at concentrations ≥170 nM to achieve half-maximal inhibition . This EC₅₀ value is distinct from those of deucravacitinib (13 nM) and PF-06826647 (14 nM), enabling researchers to benchmark their assay sensitivity or to select the appropriate inhibitor concentration for achieving partial versus full target engagement. When procuring ABBV-712 for whole blood studies, confirm that the supplier provides analytical certification of purity and identity (CAS 2368945-27-9) to ensure reproducibility.

TYK2 Selectivity Studies

ABBV-712 is the compound of choice for experiments requiring clean TYK2 pathway inhibition without confounding JAK1/2/3 activity. With a JAK1 IC₅₀ of 80 μM and a TYK2 cellular EC₅₀ of 0.19 μM, ABBV-712 provides a 421-fold selectivity window . In contrast, pan-JAK inhibitors such as tofacitinib and baricitinib potently inhibit JAK1 (IC₅₀ 3.2 nM and 5.9 nM, respectively), precluding their use in TYK2-specific signaling studies [1]. Procure ABBV-712 when the experimental question demands isoform-specific interrogation of IL-12, IL-23, or type I interferon signaling.

In Vivo Mouse Models of Psoriasis-Like Inflammation

ABBV-712 is validated for in vivo use in the imiquimod-induced mouse ear dermatitis model at an oral dose of 100 mg/kg twice daily . This model recapitulates key features of human psoriasis and is widely used to evaluate TYK2-dependent inflammation. Investigators should formulate ABBV-712 in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage and anticipate a dose requirement approximately 10–30× higher than that needed for deucravacitinib or PF-06826647, consistent with ABBV-712's lower whole-blood potency. For comparative studies, ensure that all TYK2 inhibitors are dosed at concentrations normalized to their respective human whole-blood IC₅₀ values.

Medicinal Chemistry Benchmarking of Allosteric JH2 Binders

ABBV-712 serves as a benchmark compound for medicinal chemists optimizing next-generation allosteric TYK2 inhibitors targeting the JH2 pseudokinase domain. Its EC₅₀ of 0.01 μM for JH2 binding, 0.19 μM for cellular TYK2 inhibition, and 0.17 μM for whole blood activity establish a reference potency profile against which novel JH2 binders can be compared . Additionally, the oxetane substituent in ABBV-712 provides a reference point for assessing the impact of this motif on oral absorption and metabolic stability [2]. Procure ABBV-712 as a positive control when establishing JH2 binding assays or when evaluating structure–activity relationships of new TYK2-targeted chemical series.

Application
Selection Property
Validation Focus
Cytokine-stimulated whole blood assay studies
Whole-blood potency context
IFN-γ inhibition endpoint review; concentration-response benchmarking
TYK2 isoform-selectivity pathway studies
JAK1 selectivity window
Isoform-specific signaling readouts; JAK1/2/3 confounding exclusion
Psoriasis-like inflammation model studies
Reported in vivo model-response context
Ear thickness endpoint; dose-response interpretation across TYK2 inhibitors
JH2 domain binding reference studies
Allosteric JH2 engagement profile
JH2 binding assay benchmarking; structure-activity relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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